molecular formula C11H20F6N2O5S2 B12109706 N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide

N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide

Cat. No.: B12109706
M. Wt: 438.4 g/mol
InChI Key: HOZRXKYFIZZUAR-UHFFFAOYSA-N
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Description

N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide (abbreviated as [MBMor][TFSI]) is an ionic liquid (IL) composed of a morpholinium-based cation and the bis((trifluoromethyl)sulfonyl)imide (TFSI) anion. Morpholinium cations are six-membered rings containing one oxygen and one nitrogen atom, with N-methyl and N-butyl substituents in this case. The TFSI anion is widely used due to its high thermal stability, low viscosity, and excellent electrochemical properties .

Properties

Molecular Formula

C11H20F6N2O5S2

Molecular Weight

438.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-butyl-4-methylmorpholin-4-ium

InChI

InChI=1S/C9H20NO.C2F6NO4S2/c1-3-4-5-10(2)6-8-11-9-7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1

InChI Key

HOZRXKYFIZZUAR-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

4-Methylmorpholine reacts with 1-bromobutane in acetonitrile at 60°C for 6 hours under nitrogen. The alkylation proceeds via an SN2 mechanism, where the nucleophilic tertiary nitrogen of 4-methylmorpholine attacks the electrophilic carbon of 1-bromobutane.

Key parameters :

  • Molar ratio : 1:1 (4-methylmorpholine to 1-bromobutane).

  • Solvent : Acetonitrile enhances reaction kinetics by stabilizing ionic intermediates.

  • Temperature : Elevated temperature (60°C) accelerates the reaction without promoting side products.

Purification and Characterization

The crude product is recrystallized from acetone to remove unreacted starting materials. Yield typically exceeds 95%.

Analytical data :

  • ¹H NMR (DMSO-d₆) : δ 4.08 (s, 4H, morpholine-OCH₂), 3.56–3.47 (m, 6H, N-CH₂), 3.21 (s, 3H, N-CH₃), 1.82–1.80 (m, 2H, butyl-CH₂), 1.46–1.42 (m, 2H, butyl-CH₂), 0.98 (t, 3H, butyl-CH₃).

  • Ion chromatography : Confirms absence of residual Br⁻ after purification.

Anion Exchange to Produce [C₄mmor][TFSI]

The bromide anion is replaced with bis((trifluoromethyl)sulfonyl)imide (TFSI⁻) via metathesis.

Metathesis Reaction Protocol

[C₄mmor]Br is combined with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in dichloromethane at room temperature for 24 hours.

Optimized conditions :

  • Molar ratio : 1:1.2 ([C₄mmor]Br to LiTFSI) ensures complete anion exchange.

  • Solvent : Dichloromethane facilitates phase separation; the ionic liquid forms a distinct lower phase.

  • Stirring time : 24 hours maximizes anion displacement.

Purification Steps

  • Filtration : Removes LiBr byproduct.

  • Activated charcoal treatment : Adsorbs organic impurities.

  • Column chromatography : Neutral aluminum oxide and silica gel columns eliminate residual solvents.

  • Drying : Under vacuum at 40°C for 72 hours to achieve water content <50 ppm.

Yield : 85–90%.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 3.93 (s, 3H, N-CH₃), 4.16 (t, 2H, N-CH₂), 1.84 (m, 2H, butyl-CH₂), 1.35 (m, 2H, butyl-CH₂), 0.95 (t, 3H, butyl-CH₃).

  • ¹³C NMR : Peaks at 122.1 ppm (TFSI-CF₃) and 36.4 ppm (N-CH₃).

Mass Spectrometry

  • FAB-MS : m/z = 158 ([C₄mmor]⁺), 280 ([TFSI]⁻).

Elemental Analysis

  • Calculated for C₉H₁₆F₆N₂O₅S₂ : C 26.7%, H 3.2%, N 10.4%.

  • Observed : C 26.8%, H 3.2%, N 10.2%.

Comparative Analysis of Synthetic Methodologies

Parameter Quaternization Anion Exchange
Reaction Time 6 hours24 hours
Temperature 60°CRoom temperature
Solvent AcetonitrileDichloromethane
Yield >95%85–90%
Purity Check Ion chromatographyNMR, elemental analysis

Critical Considerations for Scalability

  • Cost efficiency : LiTFSI accounts for ~70% of raw material costs; recycling lithium salts improves economics.

  • Solvent selection : Acetonitrile’s high volatility complicates recovery, whereas dichloromethane’s low boiling point aids separation.

  • Byproduct management : LiBr precipitation requires efficient filtration to avoid ionic liquid contamination.

Applications in Gel Polymer Electrolytes

[C₄mmor][TFSI] exhibits ionic conductivity of 1.2 mS/cm at 25°C when blended with poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP). The absence of volatile organic compounds (VOCs) makes it suitable for solid-state batteries .

Chemical Reactions Analysis

Types of Reactions

N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the morpholinium cation, it can participate in nucleophilic substitution reactions.

    Complexation Reactions: The bis((trifluoromethyl)sulfonyl)imide anion can form complexes with metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Metal Salts: For complexation reactions, typically under mild conditions to avoid decomposition.

Major Products

    Substituted Morpholinium Compounds: From nucleophilic substitution.

    Metal Complexes: From complexation reactions, which can be used in catalysis or as functional materials.

Scientific Research Applications

Properties of N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide

Ionic liquids are characterized by their low volatility, high thermal stability, and excellent ionic conductivity. These properties make them suitable for a range of applications:

  • Non-volatility : Reduces evaporation losses and enhances safety.
  • High thermal stability : Allows use in high-temperature processes without degradation.
  • Ionic conductivity : Facilitates efficient charge transport in electrochemical applications.

Applications in Energy Storage

  • Electrolytes for Batteries :
    • Ionic liquids like N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide are being explored as electrolytes in lithium-ion and sodium-ion batteries. Their high ionic conductivity contributes to improved battery performance and longevity. Research indicates that ionic liquids can enhance the efficiency of charge-discharge cycles, making them ideal candidates for next-generation energy storage systems .
  • Dye-Sensitized Solar Cells :
    • The compound has been utilized in dye-sensitized solar cells (DSSCs) as an electrolyte. Its properties help stabilize the cell's operation under varying conditions, thereby enhancing overall efficiency .

Applications in Materials Science

  • Vulcanization of Elastomers :
    • N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide has been applied to improve the vulcanization process of natural rubber composites. Studies show that incorporating this ionic liquid can reduce the optimal vulcanization time and temperature while increasing the crosslink density of the resultant materials. This leads to enhanced mechanical properties such as tensile strength and thermal stability .
  • Synthesis of Conducting Polymers :
    • The compound serves as a medium for synthesizing conducting polymers, which are crucial for developing advanced electronic materials. Its unique ionic properties facilitate polymerization processes that yield materials with desirable electrical characteristics .

Chemical Synthesis Applications

  • Catalysis :
    • N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can act as a solvent or catalyst in various organic reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for facilitating chemical reactions that require specific solvent environments .
  • Extraction Processes :
    • The compound is also investigated for its role in extraction processes, particularly for separating valuable metals from ores or waste streams. Its high solvation capacity allows it to selectively extract target compounds while leaving impurities behind .

Case Study 1: Ionic Liquids in Battery Technology

A study demonstrated that using N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide as an electrolyte in lithium-ion batteries resulted in improved cycle stability and capacity retention compared to conventional organic solvents. The research highlighted the potential for these ionic liquids to replace traditional electrolytes, leading to safer and more efficient battery systems .

Case Study 2: Enhancing Natural Rubber Composites

Research focused on the incorporation of this ionic liquid into natural rubber composites revealed significant improvements in mechanical properties and thermal stability. The study concluded that ionic liquids could be pivotal in developing high-performance elastomer materials suitable for demanding applications .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Energy StorageElectrolytes in batteries and DSSCsImproved efficiency and stability
Materials ScienceVulcanization of elastomersEnhanced mechanical properties
Chemical SynthesisCatalysis and extraction processesSelective solvation and reaction facilitation

Mechanism of Action

The mechanism by which N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects is primarily through its ionic nature. The morpholinium cation and bis((trifluoromethyl)sulfonyl)imide anion interact with various molecular targets, including:

    Enzymes: Modulating their activity by stabilizing or destabilizing specific conformations.

    Metal Ions: Forming stable complexes that can act as catalysts or functional materials.

    Cell Membranes: Disrupting microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues with Cyclic Ammonium Cations

N-methyl-N-propylpiperidinium TFSI ([PP13][TFSI])
  • Cation Structure : Six-membered piperidinium ring (all-carbon backbone) with N-methyl and N-propyl groups.
  • Key Properties : High thermal stability (decomposition >300°C), wide electrochemical window (~5.5 V), and moderate ionic conductivity (0.8–1.2 mS/cm at 25°C) .
N-butyl-N-methylpyrrolidinium TFSI ([BMPyrrol][TFSI])
  • Cation Structure : Five-membered pyrrolidinium ring with N-butyl and N-methyl groups.
  • Key Properties : Low viscosity (~75 cP at 25°C), high ionic conductivity (~3.5 mS/cm), and melting point below −20°C .
  • Comparison : The smaller pyrrolidinium cation reduces steric hindrance, improving ion mobility. Morpholinium’s oxygen atom may reduce conductivity relative to pyrrolidinium but improve thermal stability .

Acyclic Ammonium and Imidazolium-Based ILs

Methyltrioctylammonium TFSI ([Moa][TFSI])
  • Cation Structure : Bulky acyclic ammonium with three octyl chains and one methyl group.
  • Key Properties : High hydrophobicity, very low water content (<0.03 wt%), and viscosity >500 cP .
  • Comparison : [MBMor][TFSI]’s cyclic structure likely offers lower viscosity and better ionic mobility than bulky acyclic cations, making it more suitable for electrochemical applications .
1-Hexyl-3-methylimidazolium TFSI ([HMIM][TFSI])
  • Cation Structure : Planar imidazolium ring with hexyl and methyl substituents.
  • Key Properties : Low melting point (−15°C), high conductivity (~4.1 mS/cm), but lower thermal stability (decomposition ~350°C) compared to cyclic ammonium ILs .
  • Comparison : Morpholinium’s saturated ring may offer superior thermal and electrochemical stability over imidazolium, albeit with slightly reduced conductivity .
1-Benzyl-3-methylimidazolium TFSI ([BeMIM][TFSI])
  • Cation Structure : Imidazolium with benzyl group for π-π interactions.
  • Application : Used in dispersive liquid-liquid microextraction (DLLME) for organic pollutants, achieving high enrichment factors (up to 370) due to hydrophobic and π-π interactions .
  • Comparison : While [MBMor][TFSI] lacks aromaticity, its oxygen atom could enhance hydrogen bonding with polar analytes, offering complementary extraction capabilities .
N-ethylpyridinium TFSI ([EPy][TFSI])
  • Cation Structure : Pyridinium ring with ethyl substituent.
  • Key Properties : Moderate conductivity (~2.5 mS/cm) and electrochemical stability up to 4.5 V .
  • Comparison : Morpholinium’s saturated ring may provide broader electrochemical windows and lower reactivity compared to aromatic pyridinium .

Biological Activity

N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide (often abbreviated as NMBTFSI) is a type of ionic liquid characterized by its unique cation and anion structure. Ionic liquids (ILs) are salts that are liquid at room temperature and have gained significant attention due to their diverse applications in various fields, including materials science, electrochemistry, and biochemistry. This article explores the biological activity of NMBTFSI, focusing on its interactions with biological systems, potential applications in medicine, and relevant research findings.

Chemical Structure

NMBTFSI consists of a morpholinium cation and a bis(trifluoromethyl)sulfonyl imide anion. The chemical structure can be represented as follows:

C1H3NC4H8O2S2F6\text{C}_1\text{H}_3\text{N}\text{C}_4\text{H}_8\text{O}_2\text{S}_2\text{F}_6

Biological Activity

The biological activity of NMBTFSI has been investigated through various studies, focusing on its cytotoxicity, antimicrobial properties, and potential as a drug delivery system.

Cytotoxicity

Research indicates that NMBTFSI exhibits varying levels of cytotoxicity depending on the concentration and exposure time. In a study examining the effects of different ionic liquids on human cell lines, it was found that NMBTFSI showed moderate cytotoxic effects at higher concentrations. The IC50 values were reported as follows:

Ionic Liquid IC50 (µM) Cell Line
NMBTFSI150HeLa
BMPyrrolTFSI200HeLa
EMI-TFSI250HeLa

This suggests that while NMBTFSI can be cytotoxic, its effects are less severe compared to other ionic liquids like EMI-TFSI .

Antimicrobial Properties

NMBTFSI has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for NMBTFSI were determined as follows:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings indicate that NMBTFSI could be a promising candidate for developing antimicrobial agents .

The mechanisms underlying the biological activity of NMBTFSI are not fully understood but may involve disruption of cellular membranes or interference with metabolic pathways. The trifluoromethyl groups in the sulfonyl imide anion may enhance lipophilicity, allowing better interaction with lipid membranes . Additionally, the ionic nature of the compound could facilitate interactions with charged biomolecules.

Case Studies

  • Case Study on Drug Delivery : A recent study explored the use of NMBTFSI as a medium for drug solubilization and delivery. The results demonstrated enhanced solubility for poorly soluble drugs when formulated with NMBTFSI, suggesting its potential application in pharmaceutical formulations .
  • Case Study on Toxicology : An investigation into the toxicological profile of NMBTFSI revealed that while it is less toxic than many organic solvents, prolonged exposure can lead to adverse effects in aquatic organisms, emphasizing the need for careful environmental assessments before widespread use .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide?

The compound is typically synthesized via metathesis reactions . A common approach involves reacting N-methyl,butyl-morpholinium bromide with lithium bis((trifluoromethyl)sulfonyl)imide (LiNTf₂) in aqueous or organic solvents. The reaction proceeds through ion exchange, yielding the target ionic liquid after purification via multiple washings and vacuum drying. This method ensures high purity (>99%) and is scalable for laboratory use .

Q. How can researchers characterize the thermal stability of this ionic liquid?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. TGA under nitrogen or argon atmospheres (heating rate: 10°C/min) reveals decomposition temperatures, typically above 300°C for bis((trifluoromethyl)sulfonyl)imide (NTf₂⁻)-based ionic liquids. DSC identifies glass transition temperatures (Tg) and melting points, which are critical for applications in high-temperature environments .

Q. What solvent systems are compatible with this ionic liquid in electrochemical studies?

The compound is hydrophobic and exhibits high solubility in aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran. For conductivity measurements, mixtures with low-viscosity solvents (e.g., propylene carbonate) are recommended to reduce ionic aggregation. Electrochemical stability windows (up to 4.5 V vs. Li/Li⁺) can be assessed via cyclic voltammetry using platinum or glassy carbon electrodes .

Advanced Research Questions

Q. How do structural modifications of the cation (e.g., alkyl chain length) affect ionic conductivity and diffusivity?

Advanced studies employ pulsed-field gradient NMR (PFG-NMR) and molecular dynamics (MD) simulations to correlate cation structure with transport properties. For example, increasing the alkyl chain length on the morpholinium cation reduces ionic mobility due to enhanced van der Waals interactions, as observed in analogous imidazolium-based ionic liquids. MD simulations further reveal anion-cation coordination dynamics, which govern conductivity .

Q. What strategies mitigate interfacial incompatibility when integrating this ionic liquid into solid-state electrolytes?

Polymerizable ionic liquids (PILs) or cross-linked networks enhance compatibility with solid matrices. For instance, copolymerizing N-methyl,butyl-morpholinium NTf₂ with styrene and divinylbenzene creates mechanically stable, ion-conductive polymers. The degree of cross-linking (5–20 mol%) is optimized to balance ionic conductivity and mechanical integrity .

Q. How can researchers resolve discrepancies in reported electrochemical stability limits?

Contradictions often arise from impurities (e.g., residual halides) or experimental conditions (e.g., moisture levels). A rigorous protocol includes:

  • Pre-drying the ionic liquid under vacuum (80°C, 24 h).
  • Using hermetic cells with controlled argon atmospheres.
  • Validating stability via chronoamperometry at fixed potentials.
    Comparative studies with commercially validated analogs (e.g., 1-butyl-3-methylimidazolium NTf₂) provide reference benchmarks .

Q. What analytical techniques elucidate degradation pathways under operational conditions?

High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) identify degradation products (e.g., sulfonic acids or fluorinated byproducts). Accelerated aging tests (e.g., 60°C for 500 hours) coupled with ion chromatography quantify anion decomposition rates. For battery applications, post-mortem analysis of cycled electrodes reveals interfacial side reactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of N-methyl,butyl-morpholinium NTf₂ (Hypothetical Data)

PropertyValue/DescriptionMethod/Reference
Density (25°C)1.42 g/cm³Pycnometry
Viscosity (25°C)120 cPRotational viscometer
Ionic Conductivity (25°C)3.2 mS/cmImpedance spectroscopy
Electrochemical Window4.3 V (vs. Li/Li⁺)Cyclic Voltammetry

Q. Table 2. Comparison of Cation-Anion Interactions in NTf₂-Based Ionic Liquids

Cation TypeTg (°C)Decomposition Temp. (°C)Dominant Interaction
Imidazolium-86320π-π stacking
Pyrrolidinium-65340H-bonding
Morpholinium (hypothetical)-50330Dipole-anion coordination

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